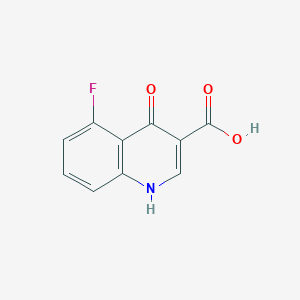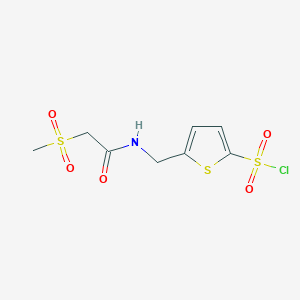
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO4S3. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including a sulfonyl chloride, a methylsulfonyl group, and an acetamido group. These functional groups make the compound highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors.
Introduction of Functional Groups: The methylsulfonyl group can be introduced via sulfonation reactions, while the acetamido group can be added through acylation reactions.
Sulfonyl Chloride Formation: The final step involves the chlorination of the sulfonyl group to form the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonyl group.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include thiols and sulfides.
Substitution: Products may include sulfonamides and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester products. These reactions can modify the activity of biological molecules and are useful in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
Comparison
Compared to similar compounds, 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the methylsulfonyl and acetamido groups. These functional groups enhance its reactivity and make it suitable for a wider range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H10ClNO5S3 |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
5-[[(2-methylsulfonylacetyl)amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO5S3/c1-17(12,13)5-7(11)10-4-6-2-3-8(16-6)18(9,14)15/h2-3H,4-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZTXHFHGEOLEGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


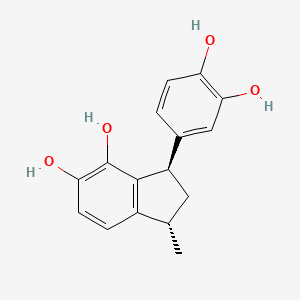
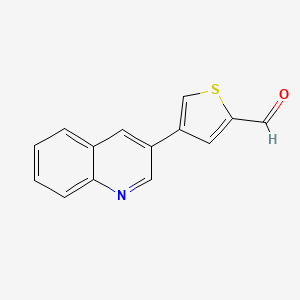
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
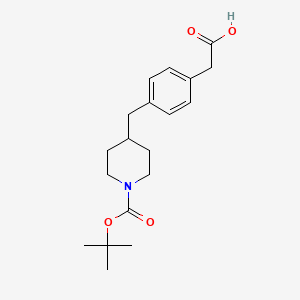
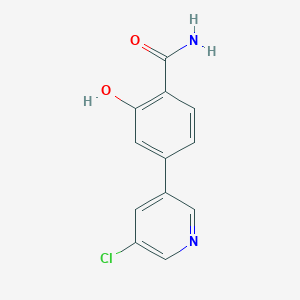

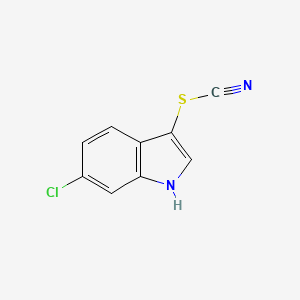
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
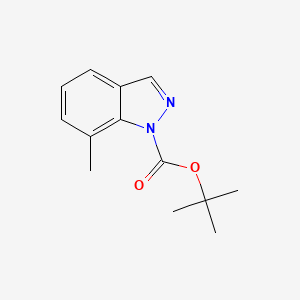
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)

